3-(2-氟苄基)-2,4-二氧代-N-(吡啶-3-基)-1,2,3,4-四氢嘧啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

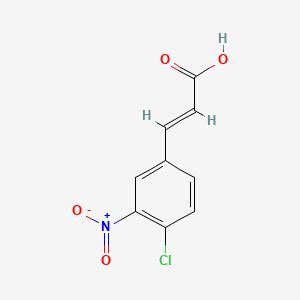

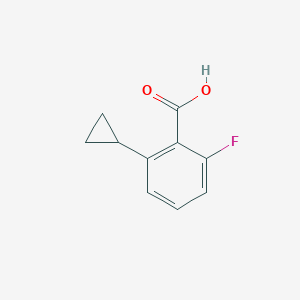

The compound “3-(2-fluorobenzyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of fluorine and amide groups suggests that this compound might have interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine and pyridine rings, as well as the fluorobenzyl and amide groups. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom, the pyrimidine and pyridine rings, and the amide group. Fluorine is a highly electronegative atom, which could influence the polarity, solubility, and reactivity of the compound .科学研究应用

代谢研究和药物发现

19F 核磁共振 (NMR) 光谱已广泛用于支持药物发现,包括 HIV 整合酶抑制剂的研究。在动物模型中研究了相关化合物的代谢命运和排泄平衡,突出了 19F-NMR 在定量代谢和排泄数据中的效用 (Monteagudo 等人,2007)。

新合成路线和衍生物

已经报道了对新颖嘧啶衍生物的研究,包括合成各种噻吩并[2,3-b]吡啶羧酰胺。这些研究展示了嘧啶支架在药物设计和新合成方法开发中的多功能性 (Bakhite 等人,2005)。

抗肿瘤活性

已经探索了 L-抗坏血酸的嘧啶衍生物的合成和评估,用于抗肿瘤活性。某些衍生物对各种癌细胞系表现出显着的抗肿瘤活性,证明了嘧啶衍生物在癌症治疗中的潜力 (Raić-Malić 等人,2000)。

镇痛特性

已经研究了吡啶和嘧啶部分的化学修饰,以优化生物学特性,包括镇痛作用。这项研究有助于开发具有增强疗效的新型镇痛化合物 (Ukrainets 等人,2015)。

HIV 整合酶抑制剂

HIV 整合酶抑制剂的结构和晶体分析突出了分子结构在药物疗效中的重要性。分子内氢键和晶体堆积特征对于这些化合物的活性至关重要 (Yamuna 等人,2013)。

作用机制

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is present in various cell types, including the smooth muscle cells of blood vessels . It plays a crucial role in mediating various physiological and tissue-protective effects .

Mode of Action

The compound acts as a sGC stimulator . It stimulates sGC and cyclic guanosine monophosphate (cGMP) production independently of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding . This dual mode of action allows it to enhance the cGMP pathway in both normal and low-NO conditions .

Biochemical Pathways

The compound affects the NO-sGC-cGMP pathway . By stimulating sGC and enhancing cGMP production, it mediates various physiological effects, including peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, and modulation of leukocyte recruitment and platelet function .

Pharmacokinetics

The compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . The compound is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure (HF) with reduced ejection fraction (HFrEF) . Most drug metabolism is achieved by glucuronidation .

Result of Action

The pharmacodynamic effects of the compound are expected from its pharmacological mechanism of action, i.e., relaxation of the smooth muscles in the vasculature leading to changes in hemodynamics . In patients with HFrEF, no meaningful exposure-response relationships for the incidence of symptomatic hypotension or syncope were evident .

Action Environment

Environmental factors such as food intake can influence the compound’s action, efficacy, and stability . For instance, the compound has increased exposure when taken with food . Additionally, the compound has low potential as a perpetrator to affect exposure and/or pharmacodynamic effects of drugs commonly prescribed in patients with heart failure .

属性

IUPAC Name |

3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-pyridin-3-yl-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-14-6-2-1-4-11(14)10-22-16(24)13(9-20-17(22)25)15(23)21-12-5-3-7-19-8-12/h1-9H,10H2,(H,20,25)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNVMCFEBOTLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)

![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2751812.png)

![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)